2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL
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Overview
Description
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropan-1-ol with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
1,2,3-Triazole: Another triazole derivative with different nitrogen atom positions.
4-Methyl-1,2,4-triazole: A methyl-substituted triazole with similar properties.
Uniqueness
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c1-4(2)5(10)6-7-3-8-9-6/h3-5,10H,1-2H3,(H,7,8,9) |
InChI Key |
UVJAYNHXQBMDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=NN1)O |
Origin of Product |
United States |
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